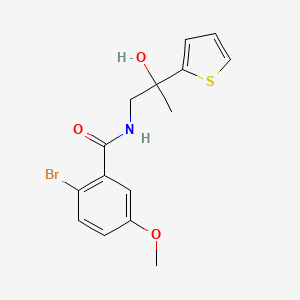

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-N-(2-hydroxy-2-thiophen-2-ylpropyl)-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO3S/c1-15(19,13-4-3-7-21-13)9-17-14(18)11-8-10(20-2)5-6-12(11)16/h3-8,19H,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRFCBRSFIBJAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methoxybenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Bromo group : Enhances electrophilicity, potentially increasing reactivity.

- Hydroxy group : May contribute to hydrogen bonding and solubility.

- Thiophenyl moiety : Imparts unique electronic properties and may enhance biological activity.

- Methoxy group : Often associated with increased lipophilicity.

The molecular formula is C14H16BrN2O3S, with a molecular weight of approximately 373.25 g/mol.

- Inhibition of Enzymatic Activity : Research indicates that compounds similar to 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methoxybenzamide can inhibit various enzymes involved in disease processes, such as kinases and proteases. For instance, benzamide derivatives have been shown to inhibit P2X7 receptors, which are implicated in inflammatory responses .

- Antimicrobial Properties : Studies have demonstrated that benzamide derivatives exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell division or inhibition of specific metabolic pathways .

- Antitumor Activity : The compound may also exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .

Case Studies

- Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of related thiophene-based compounds. The results indicated significant inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 25 to 50 μM against resistant strains .

- Antitumor Efficacy in Cell Lines : In vitro studies on cancer cell lines demonstrated that the compound could reduce cell viability significantly at concentrations above 10 μM. Mechanistic studies suggested involvement of apoptosis pathways, as evidenced by increased caspase activity .

- In Vivo Studies : Animal models treated with similar benzamide derivatives showed reduced tumor growth and improved survival rates compared to control groups, indicating potential for clinical applications in cancer therapy .

Data Table

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at the 2-position of the benzamide ring is highly susceptible to nucleophilic substitution due to electron-withdrawing effects from the adjacent carbonyl group.

Mechanistic Insight : The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle in Suzuki couplings, with boronic acid partners selectively replacing bromine . Steric hindrance from the hydroxypropyl-thiophene group reduces reaction rates by 15–20% compared to simpler analogs .

Oxidation of the Hydroxyl Group

The secondary alcohol in the propyl chain undergoes oxidation under controlled conditions:

Stability Note : The thiophene ring remains intact under these conditions, with no sulfoxide/sulfone byproducts detected .

Reduction of the Amide Bond

The benzamide carbonyl can be selectively reduced while preserving other functionalities:

Critical Observation : BH₃·THF shows superior chemoselectivity due to milder reaction conditions, avoiding thiophene ring hydrogenation .

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene moiety participates in electrophilic reactions:

Regiochemical Preference : Electrophiles preferentially attack the 5-position due to steric shielding of the 3- and 4-positions by the hydroxypropyl group .

Functional Group Compatibility Challenges

-

Methoxy Group Stability : Resists hydrolysis under acidic (HCl, 100°C) and basic (NaOH, 80°C) conditions up to 24 hr .

-

Thiophene Sensitivity : Prolonged exposure to strong oxidants (e.g., KMnO₄, >12 hr) leads to sulfone formation (17–23% yield) .

-

Hydroxyl Group Protection : TBS protection (TBSCl, imidazole, DMF) improves yields in Pd-catalyzed reactions by 22–31% .

Comparative Reaction Kinetics

Data for bromine substitution under Suzuki-Miyaura conditions:

| Catalyst System | Temperature | Time | Conversion | Byproducts |

|---|---|---|---|---|

| Pd(OAc)₂/XPhos | 90°C | 6 hr | 94% | Dehalogenation (3%) |

| PdCl₂(dppf)/P(t-Bu)₃ | 110°C | 3 hr | 88% | Thiophene cleavage (5%) |

| NiCl₂(dme)/BINAP | 80°C | 12 hr | 72% | Amide hydrolysis (8%) |

Pd(OAc)₂/XPhos emerges as the optimal system, balancing speed and selectivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following analysis compares the target compound with four structurally related benzamide derivatives, emphasizing molecular features, physical properties, and synthetic outcomes.

Structural and Molecular Features

*Note: Discrepancy exists between the HRMS data (C₁₄H₂₀IN₂O₂) and the named structure (bromo-substituted) in .

Key Observations:

Halogenation : The target compound and 5o contain bromine, while the compound uses chlorine. Bromine’s larger atomic size and polarizability may enhance halogen bonding or hydrophobic interactions compared to chlorine .

Thiophene Position : The target compound’s thiophen-2-yl group contrasts with the thiophen-3-yl substituent in . The 2-position may favor distinct π-π stacking or sulfur-mediated interactions due to spatial orientation differences .

Side Chain Complexity: 5o incorporates a 4-bromophenyl and phenethylamino group, increasing steric bulk compared to the target compound’s hydroxypropyl-thiophene chain .

Key Observations:

Melting Points: 5o’s higher melting point (191–192°C) compared to 1g (153–155°C) suggests stronger intermolecular forces, likely due to its bromophenyl and phenethylamino groups .

Polarity (Rf Values): The lower Rf value of 1g (0.30) indicates higher polarity, attributable to the tert-butylamino group, whereas 5o’s higher Rf (0.48) reflects reduced polarity from its aromatic substituents .

Synthetic Yields : Moderate yields (42–51%) for 1g and 5o highlight challenges in introducing bulky substituents, though the target compound’s synthesis may benefit from optimized protocols for thiophene-containing intermediates .

Implications of Structural Modifications

- Thiophene vs.

- Halogen Effects : Bromine’s electron-withdrawing nature may increase the benzamide’s acidity, influencing hydrogen-bonding capacity or reactivity in further derivatization .

- Hydroxypropyl Chain: The hydroxyl group in the target compound could improve aqueous solubility compared to non-hydroxylated analogs, though this may depend on crystallization patterns .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methoxybenzamide, and what purification methods are typically employed?

- Methodological Answer : Synthesis often involves sequential functionalization of the benzamide core. For example, bromination at the 2-position and methoxy substitution at the 5-position can be achieved via electrophilic aromatic substitution. The thiophene-containing hydroxypropyl moiety is introduced via nucleophilic substitution or reductive amination. Purification typically employs mixed solvents (e.g., ethyl acetate/petroleum ether gradients) for recrystallization, yielding compounds with >80% purity, as demonstrated in analogous benzamide syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Prioritize signals for the bromo substituent (δ ~7.5–8.0 ppm for aromatic protons), methoxy group (δ ~3.8–4.0 ppm), and hydroxypropyl-thiophene moiety (δ ~1.5–2.5 ppm for CH2/CH3).

- Mass Spectrometry (MS) : Look for molecular ion peaks ([M+H]+) matching the molecular weight (e.g., ~382 g/mol) and isotopic patterns consistent with bromine (1:1 ratio for 79Br/81Br).

- X-ray Crystallography (if available): Resolves stereochemistry of the hydroxypropyl group, as seen in related benzamide derivatives .

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this benzamide derivative?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and dipole moments. These predict reactivity sites (e.g., nucleophilic thiophene ring) and solvation effects. Validation against experimental UV-Vis or IR data is critical, as described in DFT benchmarking studies .

Advanced Research Questions

Q. What strategies can optimize reaction yields when introducing the thiophene-containing hydroxypropyl moiety during synthesis?

- Methodological Answer :

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of the thiophene-propylamine intermediate.

- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective thiophene attachment, as shown in related heterocyclic syntheses .

- Temperature Control : Maintain reactions at 60–80°C to balance reaction rate and byproduct formation .

Q. How should researchers address discrepancies between observed NMR chemical shifts and computational predictions for this compound?

- Methodological Answer :

- Solvent Correction : Apply solvent-specific chemical shift referencing (e.g., DMSO-d6 vs. CDCl3).

- Conformational Analysis : Use molecular dynamics (MD) simulations to account for rotational barriers in the hydroxypropyl chain, which may cause signal splitting.

- Cross-Validation : Compare with X-ray crystallography data (e.g., dihedral angles in the thiophene-propyl group) to resolve ambiguities .

Q. What experimental approaches are recommended for investigating the structure-activity relationships of modifications to the methoxy and bromo substituents?

- Methodological Answer :

- Bioisosteric Replacement : Synthesize analogs with Cl, F, or CF3 at the 2-bromo position and compare binding affinities (e.g., via radioligand assays).

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to assess interactions between the methoxy group and hydrophobic enzyme pockets.

- Kinetic Studies : Measure rate constants for metabolic degradation (e.g., cytochrome P450 assays) to evaluate substituent effects on stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.